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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroquinoxaline-d4

Cat. No.: B1257472 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of

deuterated quinoxalines, compounds of significant interest in medicinal chemistry and materials

science. The substitution of hydrogen with deuterium can profoundly influence the

physicochemical and metabolic profiles of these molecules, making a detailed understanding of

their properties essential for research and development. This document summarizes key

quantitative data, outlines detailed experimental protocols for their synthesis and

characterization, and provides visual representations of experimental workflows.

Core Physical and Chemical Properties
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring,

serves as the structural foundation for a wide array of derivatives with diverse applications.[1]

[2] The introduction of deuterium can alter properties such as metabolic stability, reaction

kinetics, and spectroscopic signatures without significantly changing the molecule's shape or

size.[3][4] These subtle changes can lead to improved pharmacokinetic profiles and reduced

toxicity in drug candidates.[3][4]

General Effects of Deuteration
Deuteration, the replacement of a hydrogen atom with its heavier isotope deuterium, can lead

to several changes in the physical properties of organic molecules:
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Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-

hydrogen (C-H) bond. This difference in bond energy leads to a slower rate of reactions

involving the cleavage of this bond, a phenomenon known as the kinetic isotope effect. In

drug development, this can result in reduced rates of metabolism and a longer biological

half-life.[3][4]

Physical Properties: Deuteration can cause minor changes in physical characteristics such

as hydrophobicity, acidity, and basicity.[3] For instance, some deuterated compounds have

shown slightly lower lipophilicity (logD) and increased aqueous solubility.[5] It can also lead

to lower melting points and heat of fusion.[5]

Spectroscopic Properties: The change in mass and vibrational frequencies upon deuteration

leads to distinct signatures in NMR, mass spectrometry, and IR spectroscopy, which are

crucial for the characterization of these compounds.

Quantitative Data Summary
The following tables summarize the available quantitative data for quinoxaline and some of its

deuterated and non-deuterated derivatives. Data for deuterated quinoxalines is sparse in the

literature; therefore, data for the parent quinoxaline and related derivatives are provided for

comparison.

Table 1: General Physical Properties
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Compoun
d

Molecular
Formula

Melting
Point (°C)

Boiling
Point (°C)

Density
(g/mL at
25°C)

Solubility
Referenc
e

Quinoxalin

e
C₈H₆N₂ 29-32 220-223 1.124

Freely

soluble in

alcohol

[1][6][7]

2,3-

Diphenylqu

inoxaline

C₂₀H₁₄N₂ 127-128 - - - [1][8]

6-Methyl-

1,2,3,4-

tetrahydroq

uinoxaline

C₉H₁₂N₂ 99.1-102.2 - - - [9]

(S)-3,6-

Dimethyl-

3,4-

dihydro-

1H-

quinoxalin-

2-one

C₁₀H₁₂N₂O
128.5-

131.7
- - - [10]

(S)-3,8-

Dimethyl-

3,4-

dihydro-

1H-

quinoxalin-

2-one

C₁₀H₁₂N₂O
104.1-

105.4
- - - [10]

Table 2: Spectroscopic Data (¹H and ¹³C NMR) for
Quinoxaline Derivatives
Reported chemical shifts (δ) in ppm.
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Compound Solvent
¹H NMR
Chemical
Shifts (ppm)

¹³C NMR
Chemical
Shifts (ppm)

Reference

Quinoxaline - - - [11]

Protons on the

pyrazine ring (H-

2, H-3) are highly

deshielded and

appear as

singlets

downfield.

Protons on the

benzene ring (H-

5/H-8, H-6/H-7)

are in the

aromatic region.

[12]

The carbon

atoms of the

quinoxaline

scaffold resonate

in distinct regions

of the ¹³C NMR

spectrum.[12]

2,3-

Diphenylquinoxal

ine

CDCl₃

8.20–8.10 (m,

2H), 7.82–7.70

(m, 2H), 7.60—

7.35 (m, 10H)

153.6, 141.3,

139.2, 130.0,

129.9, 129.4,

128.9, 128.4

[8]

6-Methyl-1,2,3,4-

tetrahydroquinox

aline

CDCl₃

6.41 (d, J = 8.0

Hz, 2H, Ar), 6.32

(s, 1H, Ar), 3.38

(s, 3H), 3.38

(brs, 2H, NH),

2.17 (s, 3H, Me)

133.7, 131.1,

128.3, 119.0,

115.4, 114.9,

41.5, 41.5, 20.6

[9]

(S)-3,6-Dimethyl-

3,4-dihydro-1H-

quinoxalin-2-one

CDCl₃ 8.92 (brs, 1H,

NH), 6.66 (d, J =

7.8 Hz, 1H, Ar),

6.56 (d, J = 7.8

Hz, 1H, Ar), 6.50

(s, 1H, Ar), 3.99

(q, J = 6.6 Hz,

1H), 3.79 (brs,

169.5, 133.5,

133.2, 123.2,

120.1, 115.3,

114.7, 51.9,

20.9, 17.9

[10]
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1H, NH), 2.24 (s,

3H, Me), 1.44 (d,

J = 6.6 Hz, 3H,

Me)

Experimental Protocols
Detailed methodologies are crucial for the synthesis and analysis of deuterated quinoxalines.

The following sections provide an overview of key experimental procedures.

Synthesis of Deuterated Quinoxalines
A common method for synthesizing quinoxaline derivatives is the condensation of a 1,2-

dicarbonyl compound with a 1,2-diamino compound.[8] For deuterated analogs, a deuterated

starting material is typically used.

Example: Synthesis of Deuterium-Labeled 2-Quinoxalinecarboxylic Acid-d₄ (QCA-d₄) and 3-

Methylquinoxaline-2-carboxylic Acid-d₄ (MQCA-d₄)[13]

This protocol describes an efficient synthesis using aniline-d₅ as the labeled starting material.

[13]

Starting Material: Aniline-d₅ is used to introduce the deuterium labels.

Reaction Steps: The synthesis involves a multi-step process, likely beginning with the

diazotization of aniline-d₅ followed by coupling and cyclization reactions to form the

quinoxaline ring.

Purification: The final products are purified, for example, by recrystallization.

Characterization: The chemical structures and isotopic enrichment are confirmed by ¹H NMR

and mass spectrometry.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a fundamental technique for the structural elucidation of quinoxaline derivatives.[12]

Sample Preparation:[12]
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Weighing: For ¹H NMR, 5-25 mg of the compound is typically used. For ¹³C NMR, a higher

concentration of 50-100 mg is needed.[12]

Solvent Selection: A suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely

dissolves the sample is chosen.[12]

Dissolution: The weighed sample is dissolved in approximately 0.6-0.7 mL of the deuterated

solvent in a clean, dry vial.[12]

Transfer: The solution is transferred to a high-quality 5 mm NMR tube.

Data Acquisition:[12]

¹H NMR: Used to determine the number of different proton environments and their splitting

patterns.

¹³C NMR: Provides information on the carbon skeleton of the molecule.

The specific parameters for data acquisition may need to be optimized based on the

instrument and sample.[12]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and isotopic abundance of

deuterated quinoxalines.[13] High-performance liquid chromatography coupled with tandem

mass spectrometry (LC-MS/MS) is a powerful tool for tracing metabolites of quinoxaline

derivatives.[14]

General Procedure:

Sample Preparation: Samples are typically dissolved in a suitable solvent.

Ionization: The sample is ionized using an appropriate technique (e.g., electrospray

ionization - ESI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio.

Detection: The detector records the abundance of each ion.
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X-ray Crystallography
Single-crystal X-ray diffraction provides precise information about the three-dimensional

structure of the molecule in the solid state.[15]

Procedure:[15]

Crystal Growth: Single crystals of the quinoxaline derivative are grown. This can be a

challenging step, and crystals may be sensitive to solvent loss.[15]

Data Collection: X-ray diffraction data are collected at low temperatures (e.g., 100 K) using a

diffractometer.[15]

Structure Solution and Refinement: The initial structural model is determined and then

refined to fit the experimental data.[15]

Visualizations
The following diagrams illustrate key experimental workflows for the synthesis and

characterization of deuterated quinoxalines.
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Caption: Workflow for the synthesis and characterization of deuterated quinoxalines.
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Caption: Relationship between analytical techniques and derived structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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